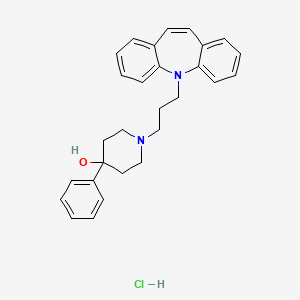
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol is a complex organic compound that belongs to the class of dibenzazepine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol typically involves multiple steps. One common method starts with the N-acylation of 5H-dibenz(b,f)azepine with 3-chloropropionyl chloride in the presence of triethylamine as a base . This intermediate is then subjected to further reactions to introduce the piperidinol and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated intermediates and nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Dibenz(b,f)azepine: A basic fused tricyclic amine used as a starting material for various derivatives.
3-chloro-1-(5H-dibenz(b,f)azepine-5-yl)propan-1-one: An intermediate used in the synthesis of aminophenol derivatives.
Uniqueness
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol is unique due to its specific structural features and the presence of both piperidinol and phenyl groups
Eigenschaften
CAS-Nummer |
26369-06-2 |
|---|---|
Molekularformel |
C28H31ClN2O |
Molekulargewicht |
447.0 g/mol |
IUPAC-Name |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C28H30N2O.ClH/c31-28(25-11-2-1-3-12-25)17-21-29(22-18-28)19-8-20-30-26-13-6-4-9-23(26)15-16-24-10-5-7-14-27(24)30;/h1-7,9-16,31H,8,17-22H2;1H |
InChI-Schlüssel |
GVMUXSKLSLNGGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




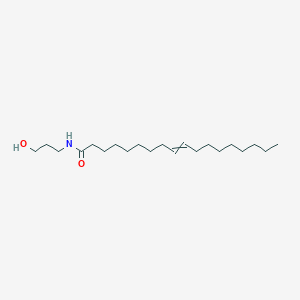
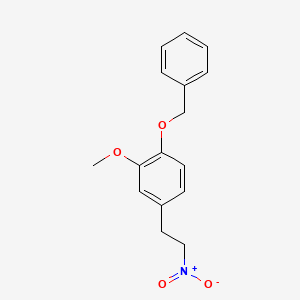
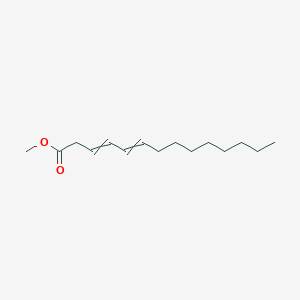
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
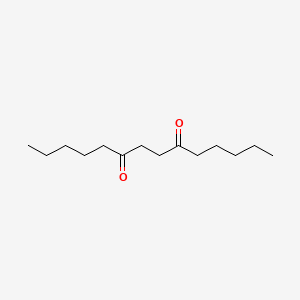
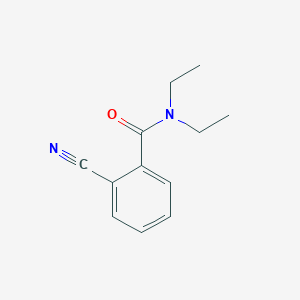
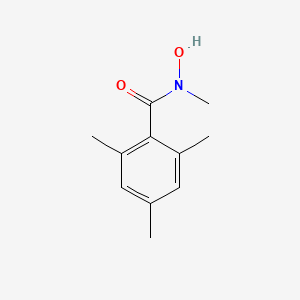


![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
